Cas no 2034237-52-8 (N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide)

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide structure
2034237-52-8 structure
Product Name:N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS No:2034237-52-8
MF:C17H17ClN2O3
MW:332.781483411789
CID:6178339
PubChem ID:121017291
Update Time:2025-07-25

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-chlorophenyl)-6-[(oxolan-2-yl)methoxy]pyridine-3-carboxamide
    • N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
    • N-(2-chlorophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
    • AKOS026689534
    • F6475-2169
    • 2034237-52-8
    • Inchi: 1S/C17H17ClN2O3/c18-14-5-1-2-6-15(14)20-17(21)12-7-8-16(19-10-12)23-11-13-4-3-9-22-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,20,21)
    • InChI Key: AWSDOPCSCQLJFD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(C1=CN=C(C=C1)OCC1CCCO1)=O

Computed Properties

  • Exact Mass: 332.0927701g/mol
  • Monoisotopic Mass: 332.0927701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 60.4Ų

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N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Related Literature

Additional information on N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Research Briefing on N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS: 2034237-52-8)

N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS: 2034237-52-8) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique nicotinamide scaffold tethered with a tetrahydrofuran moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its pharmacological properties, synthetic pathways, and biological activities, making it a subject of intense investigation.

The synthesis of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves a multi-step process that includes the coupling of 6-hydroxynicotinic acid derivatives with 2-chloroaniline, followed by the introduction of the tetrahydrofuran-2-ylmethoxy group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in preclinical studies. The compound's structural features, including the chlorophenyl and tetrahydrofuran groups, are believed to contribute to its enhanced bioavailability and target specificity.

In terms of biological activity, N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has demonstrated potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway, with an IC50 value of 0.8 μM. This finding suggests its potential as a lead compound for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Additionally, preliminary in vitro and in vivo studies have highlighted the compound's ability to modulate PPIs, particularly those involving the NF-κB signaling pathway. By disrupting the interaction between NF-κB and its inhibitory protein IκB, N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has shown efficacy in reducing cytokine production in models of chronic inflammation. These findings position the compound as a promising candidate for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

Despite these encouraging results, further research is needed to fully elucidate the compound's mechanism of action, pharmacokinetics, and safety profile. Current studies are focused on optimizing its chemical structure to enhance potency and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline, with the goal of initiating clinical trials within the next two years.

In conclusion, N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS: 2034237-52-8) represents a promising therapeutic agent with potential applications in inflammation and autoimmune diseases. Its unique chemical structure and biological activities make it a valuable subject for ongoing research, and future studies will likely uncover additional therapeutic benefits. Researchers and industry professionals are encouraged to monitor developments related to this compound, as it may pave the way for novel treatment strategies in the coming years.

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